molecular formula C9H14ClN3S B8523141 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No. B8523141
M. Wt: 231.75 g/mol
InChI Key: WQWDAUWXNLTTTD-UHFFFAOYSA-N
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Patent
US07208498B2

Procedure details

A suspension of 81 mg (0.185 mmol) of trityl compound from Step D in 0.5 mL of methanol was treated with 4 N hydrogen chloride solution in dioxane. The reaction mixture was stirred at ambient temperature for 2 h, then concentrated under nitrogen and then in vacuo. Trituration with ether gave 47 mg (˜100%) of the title compound as a pale yellow solid.
Name
trityl
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4]1[N:5]=[CH:6][C:7]2[CH2:13][CH2:12][N:11](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:10][C:8]=2[N:9]=1)[CH3:2].[ClH:33]>CO.O1CCOCC1>[ClH:33].[CH2:1]([S:3][C:4]1[N:5]=[CH:6][C:7]2[CH2:13][CH2:12][NH:11][CH2:10][C:8]=2[N:9]=1)[CH3:2] |f:4.5|

Inputs

Step One
Name
trityl
Quantity
81 mg
Type
reactant
Smiles
C(C)SC=1N=CC2=C(N1)CN(CC2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under nitrogen

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(C)SC=1N=CC2=C(N1)CNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.